Methyl cyclonona-1,6-diene-1-carboxylate
Description
Methyl cyclonona-1,6-diene-1-carboxylate is a nine-membered cyclic methyl ester featuring conjugated dienes at positions 1 and 5. Its structure combines a strained cyclononane ring with a carboxylate ester functional group, which influences its physical and chemical behavior. For instance, seven-membered ring analogs like disodium 3-[(1-carboxylatoethenyl)oxy]cyclohepta-1,6-diene-1-carboxylate are synthesized via esterification and ring-closing strategies , implying similar methods could apply to the nine-membered variant. The compound’s conjugated diene system may also confer reactivity in cycloaddition or polymerization reactions, akin to α,β-unsaturated esters studied in chiral bicyclo[3.3.1]nonane systems .
Properties
CAS No. |
62024-96-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
methyl cyclonona-1,6-diene-1-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-13-11(12)10-8-6-4-2-3-5-7-9-10/h2,4,9H,3,5-8H2,1H3 |
InChI Key |
WXWAXETYPNUWOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCC=CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclonona-1,6-diene-1-carboxylate typically involves the esterification of cyclonona-1,6-diene-1-carboxylic acid. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, in the presence of methanol. The reaction proceeds as follows:
Cyclonona-1,6-diene-1-carboxylic acid+MethanolH2SO4Methyl cyclonona-1,6-diene-1-carboxylate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl cyclonona-1,6-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cyclonona-1,6-diene-1-carboxylic acid.
Reduction: Cyclonona-1,6-diene-1-methanol.
Substitution: Various ester derivatives depending on the substituent used.
Scientific Research Applications
Methyl cyclonona-1,6-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl cyclonona-1,6-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The diene structure allows for potential interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds

Key Insights :
- Smaller rings (e.g., 7-membered) are less strained and more synthetically accessible, as seen in chorismate analogs .
- Diterpene esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular complexity and bioactivity due to fused ring systems .
Physical Properties
Hypothetical properties of this compound are inferred from analogs (Table 3 in and ):
| Property | This compound (Estimated) | Methyl Salicylate (Reference) | Sandaracopimaric Acid Methyl Ester (Reference) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~220-250 | 152.15 | ~330 |
| Boiling Point (°C) | 180-220 | 222 | >300 |
| Solubility | Low in water, soluble in organic solvents | Slightly polar solvents | Lipophilic |
Notes:
Reactivity:
- Conjugated Dienes: The 1,6-diene system may participate in Diels-Alder reactions or photochemical rearrangements, similar to α,β-unsaturated bicyclo[3.3.1]nonane derivatives .
- Ester Hydrolysis : Susceptible to base-catalyzed hydrolysis, a trait shared with other methyl esters (e.g., dehydroabietic acid methyl ester in ).
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